2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole
Overview
Description
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an azidomethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the azidomethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes, which is useful in bioconjugation and drug development.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)-5-phenyl-oxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(Azidomethyl)-4-methoxyphenyl-oxazole: The position of the methoxy group is different, potentially altering its chemical properties.
2-(Azidomethyl)-5-(4-hydroxyphenyl)oxazole: The hydroxy group can participate in hydrogen bonding, affecting solubility and reactivity.
Uniqueness
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole is unique due to the presence of both the azidomethyl and methoxyphenyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(azidomethyl)-5-(4-methoxyphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-16-9-4-2-8(3-5-9)10-6-13-11(17-10)7-14-15-12/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTMTFAMLPKJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.